molecular formula C9H9BFO2 B15281097 5-(4-Fluorophenyl)-1,3,2-dioxaborinane

5-(4-Fluorophenyl)-1,3,2-dioxaborinane

Cat. No.: B15281097
M. Wt: 178.98 g/mol
InChI Key: KYAYCMVTVZDOFB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,2-dioxaborinane is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. The presence of a fluorophenyl group and a dioxaborinane ring makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction with pinacol, which forms the pinacol boronic ester. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like potassium carbonate, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe in biological studies.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic and inorganic species. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9BFO2

Molecular Weight

178.98 g/mol

InChI

InChI=1S/C9H9BFO2/c11-9-3-1-7(2-4-9)8-5-12-10-13-6-8/h1-4,8H,5-6H2

InChI Key

KYAYCMVTVZDOFB-UHFFFAOYSA-N

Canonical SMILES

[B]1OCC(CO1)C2=CC=C(C=C2)F

Origin of Product

United States

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